(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Lipophilicity ADME Drug Design

Accelerate your CNS drug and agrochemical discovery programs with (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. This compound uniquely combines a reactive bromine handle for Suzuki-Miyaura library synthesis with a metabolic-stability-enhancing fluoroethoxy group. Unlike simpler analogs, its high lipophilicity (XLogP3: 2.0) and balanced TPSA (29.5 Ų) make it a superior starting point for designing blood-brain-barrier-penetrant candidates. Secure this multi-functional, research-grade building block to rapidly explore SAR without additional synthetic steps.

Molecular Formula C9H10BrFO2
Molecular Weight 249.08 g/mol
Cat. No. B12078475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol
Molecular FormulaC9H10BrFO2
Molecular Weight249.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)Br)OCCF
InChIInChI=1S/C9H10BrFO2/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5,12H,3-4,6H2
InChIKeyGILJLKDSXHAVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol: A Dual-Functionalized Benzyl Alcohol Building Block


(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (CAS 1503202-55-8, MW 249.08 g/mol) is a functionalized aromatic building block characterized by a hydroxymethyl group, a bromine atom, and a 2-fluoroethoxy substituent on a phenyl ring [1]. The molecule belongs to the class of benzyl alcohols and offers distinct reactivity and physicochemical properties due to the combination of a heavy halogen (bromine) for cross-coupling and a fluorine-containing alkyl ether group for lipophilicity and metabolic stability modulation . It is supplied as a research intermediate with a typical purity of 95% or higher.

Why a Non-Brominated or Non-Fluorinated Analog Cannot Replace (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol


Direct substitution with in-class analogs is scientifically unsound for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol due to the orthogonal impact of its specific functional groups on critical molecular properties. The presence of the bromine atom significantly increases lipophilicity (XLogP3 = 2.0) compared to non-brominated analogs (e.g., (4-(2-fluoroethoxy)phenyl)methanol, LogP = 1.25), altering solubility, permeability, and metabolic profiles [1]. Simultaneously, the bromine atom provides a unique, highly reactive handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, enabling C–C bond formation at a specific position, a capability absent in de-bromo analogs [1]. Furthermore, the fluoroethoxy group confers distinct electronic and metabolic stability effects compared to simple alkoxy or halogen substituents, making this compound a non-interchangeable, multi-functional vector for constructing complex molecules with precise property requirements.

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Comparison: Enhanced Lipophilicity vs. Non-Brominated Analogs

The introduction of a bromine atom in (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol significantly increases its predicted lipophilicity compared to its non-brominated analog, (4-(2-fluoroethoxy)phenyl)methanol. This is reflected in computed and vendor-reported partition coefficient values [1].

Lipophilicity ADME Drug Design

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation

The presence of the bromine atom (atomic weight ~79.9) versus a hydrogen atom (~1.0) in the non-brominated analog leads to a substantial difference in molecular weight and a consequent impact on Topological Polar Surface Area (TPSA), a key parameter for predicting oral bioavailability [1].

Physicochemical Properties Bioavailability Lead Optimization

Synthetic Utility: Unique Reactivity for Cross-Coupling vs. Non-Brominated Analogs

The bromine atom in (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a crucial functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a fundamental synthetic capability that is absent in its non-brominated analog, (4-(2-fluoroethoxy)phenyl)methanol, which lacks a reactive halogen for such transformations [1].

Synthetic Chemistry Cross-Coupling Building Blocks

High-Impact Applications for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol Based on Quantitative Differentiation


Medicinal Chemistry: Design of CNS-Penetrant Drug Candidates

The significantly higher lipophilicity (XLogP3 = 2.0) of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol, compared to its non-brominated analog (LogP = 1.25), makes it a more suitable starting point for designing central nervous system (CNS) drugs, where a higher LogP (typically in the 2-4 range) is often associated with improved blood-brain barrier (BBB) permeability [1]. The compound's balanced TPSA (29.5 Ų) further supports passive permeability. Its use as a building block can help medicinal chemists achieve target property profiles without extensive structural modification.

Synthetic Methodology: Efficient Synthesis of Complex Biaryl Libraries

The presence of the bromine atom qualifies (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol as an excellent substrate for Suzuki-Miyaura and other cross-coupling reactions [1]. In a discovery chemistry setting, this compound can be used as a common intermediate to rapidly generate a diverse library of biaryl compounds. This approach is more efficient than synthesizing each biaryl from a non-halogenated precursor, which would require an additional halogenation step. The fluoroethoxy group remains intact during coupling, preserving its beneficial properties in the final products.

Agrochemical Discovery: Development of Fluorinated Pesticide Intermediates

Fluorinated aryl ethers are a privileged motif in modern agrochemicals due to their enhanced metabolic stability and bioavailability. (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol provides a direct, pre-functionalized entry into this chemical space [1]. Its use can accelerate the synthesis of novel acaricidal or insecticidal candidates, as suggested by patent literature on related 2-fluoroethoxy-substituted benzene derivatives . The bromine handle allows for late-stage diversification, enabling rapid exploration of structure-activity relationships (SAR).

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